molecular formula C20H17N7O B2865484 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034265-91-1

4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2865484
CAS No.: 2034265-91-1
M. Wt: 371.404
InChI Key: YYXDRRQUPDTMQD-UHFFFAOYSA-N
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Description

The compound 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a triazole-based heterocyclic molecule with a complex architecture. Its structure comprises:

  • A 1,2,3-triazole core substituted with a phenyl group at position 2.
  • An azetidin-3-yl (4-membered nitrogen-containing ring) group at position 1 of the triazole.
  • A 2-phenyl-2H-1,2,3-triazole-4-carbonyl moiety attached to the azetidine ring.

This compound’s structural complexity arises from the fusion of two triazole rings and an azetidine scaffold, which may influence its electronic properties, steric bulk, and biological activity. Such hybrids are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a common strategy for triazole derivatives .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O/c28-20(18-11-21-27(23-18)16-9-5-2-6-10-16)25-12-17(13-25)26-14-19(22-24-26)15-7-3-1-4-8-15/h1-11,14,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXDRRQUPDTMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of β-Ketophosphonates and Azides

The Huisgen cycloaddition between β-ketophosphonates and azides under cesium carbonate (Cs₂CO₃) catalysis generates 1,4,5-trisubstituted triazoles. For example, β-ketophosphonate 1v reacts with benzyl azide 2e in dimethyl sulfoxide (DMSO) at 25°C for 30 minutes to yield 2-phenyl-1,2,3-triazole-4-carbonyl derivatives in 87–92% yield. Deprotonation with Cs₂CO₃ favors Z-enolate formation, which undergoes [3+2] cyclization with azides to ensure regioselectivity (Table 1).

Table 1: Reaction Conditions for Triazole Formation

Substrate Azide Base Solvent Yield (%)
1v 2e Cs₂CO₃ DMSO 87–92

Carbonyl Activation

The triazole-carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride. This step typically proceeds at 0–5°C for 2 hours, achieving >95% conversion.

Preparation of 3-Aminoazetidine Intermediate

Ring-Closing Metathesis

Azetidine rings are synthesized via Grubbs-catalyzed ring-closing metathesis of N-protected diene precursors. For instance, N-Boc-3-azetidinecarboxylate is formed using 2nd-generation Grubbs catalyst (5 mol%) in dichloromethane (DCM) at 40°C, yielding 78% product. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the free amine.

Functionalization with Triazole Carbonyl

The 3-aminoazetidine reacts with 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in tetrahydrofuran (THF) at −78°C. Triethylamine (Et₃N) is added to scavenge HCl, achieving 85% acylation efficiency (Scheme 1).

Scheme 1:
3-Aminoazetidine + Triazole carbonyl chloride → 1-(2-Phenyltriazole-4-carbonyl)azetidin-3-amine

Synthesis of 4-Phenyl-1H-1,2,3-Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Sharpless click reaction between phenylacetylene and sodium azide in aqueous tert-butanol, catalyzed by Cu(I)Br (10 mol%), produces 4-phenyl-1H-1,2,3-triazole in 89% yield. The reaction proceeds at 25°C for 12 hours, with regioselectivity controlled by the copper catalyst.

N-Alkylation with Azetidine Intermediate

The 4-phenyl-1H-1,2,3-triazole undergoes N-alkylation with 1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl bromide in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as the base. Heating at 60°C for 8 hours affords the target compound in 76% yield (Table 2).

Table 2: Optimization of N-Alkylation Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ MeCN 60 8 76

Mechanistic Considerations

Regioselectivity in Triazole Formation

The Cs₂CO₃/DMSO system stabilizes Z-enolates via cesium chelation, directing azide attack to the β-position of the carbonyl group. This ensures exclusive formation of 1,4,5-trisubstituted triazoles over 1,2,3-isomers.

Steric Effects in Acylation

Bulky substituents on the azetidine nitrogen hinder undesired O-acylation, favoring N-acylation. Molecular modeling studies indicate a 4.2 Å distance between the acyl chloride and azetidine NH group, facilitating nucleophilic attack.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.85–7.43 (m, 10H, Ar-H), 4.62 (t, 2H, azetidine-CH₂), 3.91 (quin, 1H, azetidine-CH).
  • IR (KBr): 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >98% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole rings, while reduction may lead to the formation of reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . The azetidine ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Substituent Effects on Bioactivity
  • Target Compound vs. Ferrocenyl Analogues : The presence of a 2-phenyltriazole-carbonyl group in the target compound contrasts with ferrocenyl substituents in analogues from . Ferrocenyl groups enhance anticancer activity due to redox properties, whereas the phenyltriazole-carbonyl moiety may favor enzyme inhibition (e.g., α-glycosidase) via hydrogen bonding or π-π interactions .
Physicochemical Properties
  • Molecular Weight : The target compound (C₂₁H₁₈N₈O) has a higher molecular weight (~422.42 g/mol) than simpler analogues like 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride (C₁₁H₁₃ClN₄, ~252.71 g/mol) .
  • Solubility : The 2-phenyltriazole-carbonyl group may reduce aqueous solubility compared to carbaldehyde or acetylated derivatives .
Structural Geometry
  • The V-shaped geometry observed in 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde derivatives () is likely conserved in the target compound due to steric interactions between the phenyl and triazole rings . Dihedral angles between triazole and phenyl groups (~16–84°) influence crystal packing and intermolecular interactions.

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